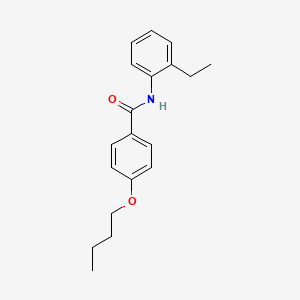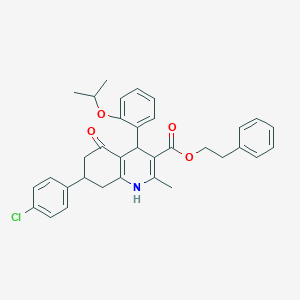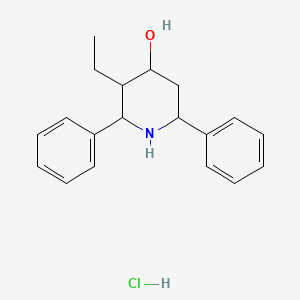
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. Synthesis of this compound can be achieved through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes involved in inflammation and pain, modulation of neurotransmitter levels in the brain, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in inflammation and pain. It has also been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells, and further research is needed to determine its effectiveness against different types of cancer. Finally, the development of new methods for the synthesis and administration of this compound could lead to its wider use in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzoyl chloride with phenylhydrazine in the presence of sodium hydroxide to form 2-(2,4-dichlorophenyl)hydrazine. This intermediate is then reacted with thioglycolic acid in the presence of triethylamine to yield 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2S/c15-10-6-7-11(12(16)8-10)14-18-17-13(19-14)9-4-2-1-3-5-9/h1-8,14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYDHDVQCVGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)


![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)

![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)